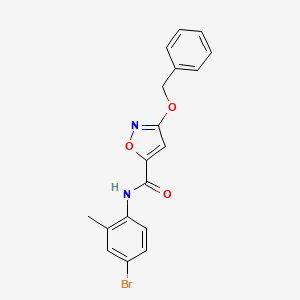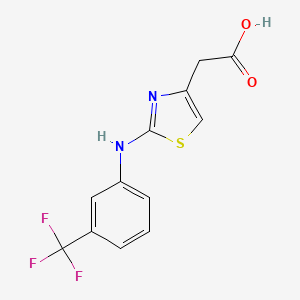
2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important heterocyclics exhibiting various biological activities .
Synthesis Analysis
Thiazoles are synthesized by researchers with variable substituents as target structures, and their biological activities are evaluated . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
Thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Chemical Reactions
Formation of Thiazolo-S-Triazine Compounds : The reaction of similar thiazoline compounds with phenylisothiocyanate in acetonitrile solution leads to the formation of complex structures like thiazolo-S-triazine, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Klayman & Milne, 1969).
Synthesis of Tetrazole and Triazol Derivatives : Research on derivatives of similar thiazole compounds indicates their role in synthesizing tetrazoles and triazoles, which have potential applications as superoxide scavengers and anti-inflammatory agents (Maxwell et al., 1984).
Antituberculosis Activity : Derivatives of similar thiazole compounds have been synthesized and evaluated for their antituberculosis activity, showing varying degrees of inhibition against Mycobacterium tuberculosis (Ulusoy, 2002).
Electrophilic Aromatic Reactivities : Studies on the reactivity of thiazole derivatives in various chemical reactions have provided insights into their structural and electronic properties, contributing to the understanding of their chemical behavior (August et al., 1986).
Biological Applications
Antimicrobial Activity : Certain thiazole derivatives have been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens, indicating their potential as antimicrobial agents (Krátký et al., 2017).
Synthesis of Benzothiazine Derivatives : Research into benzothiazine derivatives, which share structural similarities with the compound , has revealed significant antibacterial and antifungal activities, further highlighting the potential of these compounds in pharmaceutical applications (Kalekar et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid, also known as Activator-3, is the AMP-activated protein kinase (AMPK) . AMPK is a crucial enzyme that plays a significant role in cellular energy homeostasis .
Mode of Action
Activator-3 acts as an AMP mimetic and a potent pan-AMPK activator . It interacts with the AMPK enzyme, enhancing its activity. This interaction likely involves the CBS1 domain on the AMPKγ subunit .
Biochemical Pathways
The activation of AMPK by Activator-3 influences several biochemical pathways. AMPK is a key regulator of cellular energy homeostasis and can impact processes such as glucose and lipid metabolism . .
Pharmacokinetics
Activator-3 exhibits a good pharmacokinetic profile in rat blood plasma . It has minimal brain penetration properties , which may limit its effects on central nervous system targets
Result of Action
The activation of AMPK by Activator-3 can have several cellular effects. Given AMPK’s role in energy homeostasis, Activator-3 may influence cellular energy balance. It can also play an important role in the regulation of central inflammation and can be used to control brain inflammation processes .
Future Directions
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetic acid are largely influenced by the thiazole ring structure. The thiazole ring is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the substituents on the thiazole ring . For instance, the trifluoromethyl group on the phenyl ring could potentially enhance the compound’s ability to interact with certain targets .
Cellular Effects
It has been suggested that this compound may act as a peroxisome proliferator-activated receptor agonist . This suggests that it could influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been suggested that this compound may act as an AMP mimetic and a potent pan-AMPK activator . This suggests that it could exert its effects at the molecular level by binding to the AMPK enzyme and influencing its activity .
Properties
IUPAC Name |
2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-2-1-3-8(4-7)16-11-17-9(6-20-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAGZWOEZCMLDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)CC(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2370203.png)
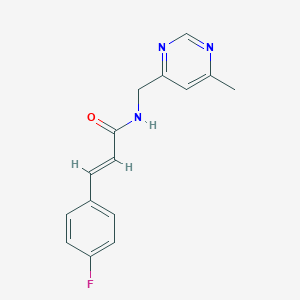
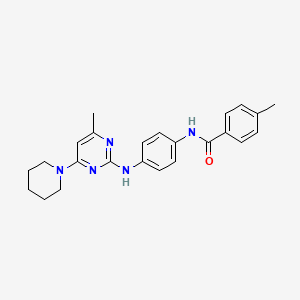
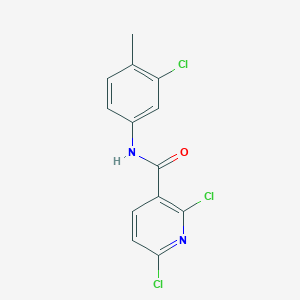
![(E)-2-phenyl-N-[3-(1,2,4-triazol-1-yl)propyl]ethenesulfonamide](/img/structure/B2370210.png)


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2370214.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(tert-butyl)urea](/img/structure/B2370215.png)
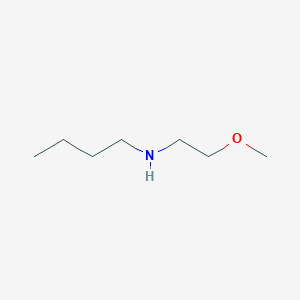
![3-Fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2370217.png)
